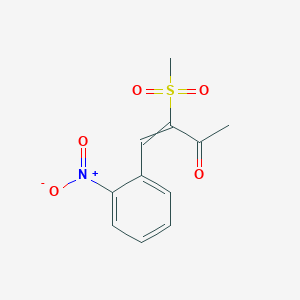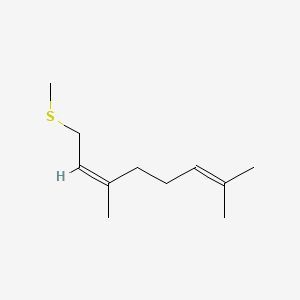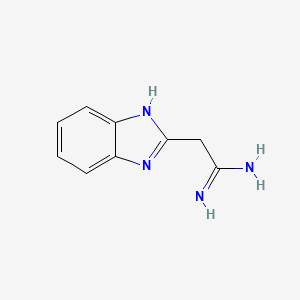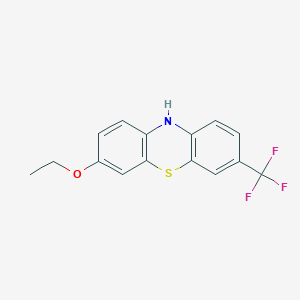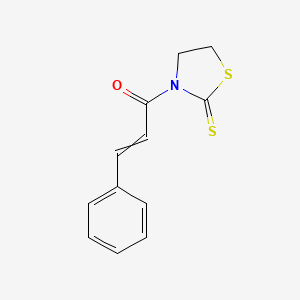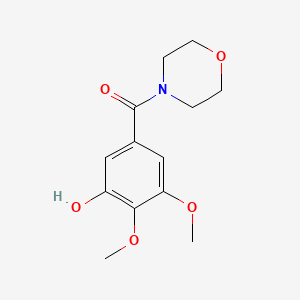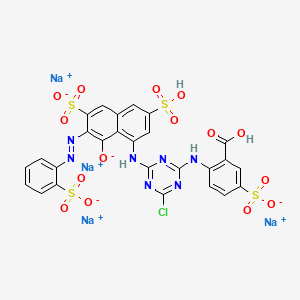![molecular formula C25H28O3 B14477970 4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) CAS No. 66232-87-9](/img/structure/B14477970.png)
4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(3,5-dimethyl-4-hydroxybenzyl)-4-methylphenol is a polycyclic polyphenol compound. It is known for its antioxidant properties and is used in various scientific and industrial applications. The compound’s structure includes multiple hydroxyl groups and methyl groups, which contribute to its chemical reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(3,5-dimethyl-4-hydroxybenzyl)-4-methylphenol typically involves the condensation of 3,5-dimethyl-4-hydroxybenzaldehyde with 4-methylphenol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,6-bis(3,5-dimethyl-4-hydroxybenzyl)-4-methylphenol may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity starting materials and controlled reaction environments to minimize impurities and by-products.
化学反応の分析
Types of Reactions
2,6-bis(3,5-dimethyl-4-hydroxybenzyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced forms.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to a variety of alkylated or acylated derivatives.
科学的研究の応用
2,6-bis(3,5-dimethyl-4-hydroxybenzyl)-4-methylphenol has a wide range of scientific research applications, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative damage, such as neurodegenerative diseases and cancer.
Industry: Employed as a stabilizer in various industrial products, including plastics, rubber, and lubricants.
作用機序
The mechanism by which 2,6-bis(3,5-dimethyl-4-hydroxybenzyl)-4-methylphenol exerts its effects is primarily through its antioxidant activity. The compound can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby preventing oxidative damage to cells and materials. The molecular targets and pathways involved include the scavenging of reactive oxygen species (ROS) and the inhibition of oxidative chain reactions.
類似化合物との比較
Similar Compounds
2,6-di-tert-butyl-4-methylphenol: Another antioxidant compound with similar applications but different structural features.
3,5-di-tert-butyl-4-hydroxybenzyl alcohol: A related compound with antioxidant properties and similar uses in industry and research.
Uniqueness
2,6-bis(3,5-dimethyl-4-hydroxybenzyl)-4-methylphenol is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical reactivity and stability. This makes it particularly effective as an antioxidant in various applications, compared to other similar compounds.
特性
CAS番号 |
66232-87-9 |
|---|---|
分子式 |
C25H28O3 |
分子量 |
376.5 g/mol |
IUPAC名 |
2,6-bis[(4-hydroxy-3,5-dimethylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C25H28O3/c1-14-6-21(12-19-8-15(2)23(26)16(3)9-19)25(28)22(7-14)13-20-10-17(4)24(27)18(5)11-20/h6-11,26-28H,12-13H2,1-5H3 |
InChIキー |
CPIALDYHMPPRDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)CC2=CC(=C(C(=C2)C)O)C)O)CC3=CC(=C(C(=C3)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



oxophosphanium](/img/structure/B14477891.png)

![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)
![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)
